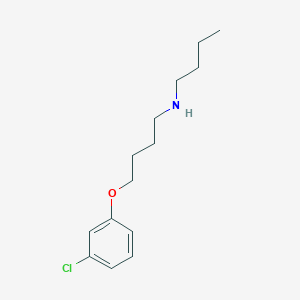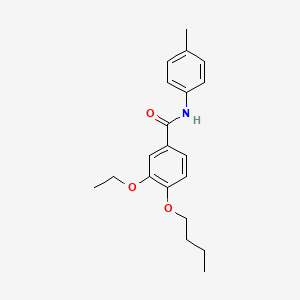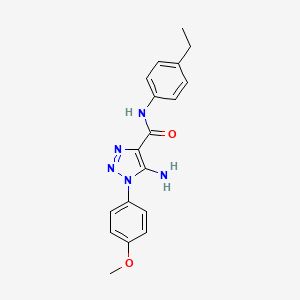
N-butyl-4-(3-chlorophenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(3-chlorophenoxy)-1-butanamine, also known as Bupropion, is a medication that is commonly used to treat depression and smoking cessation. It is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) that works by increasing the levels of these neurotransmitters in the brain.
Wirkmechanismus
N-butyl-4-(3-chlorophenoxy)-1-butanamine works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve mood and reduce symptoms of depression. This compound also has an effect on the nicotinic acetylcholine receptors in the brain, which can reduce cravings and withdrawal symptoms in individuals who are trying to quit smoking.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce symptoms of depression. This compound has also been found to increase the levels of certain hormones such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-4-(3-chlorophenoxy)-1-butanamine has several advantages for use in lab experiments. It is a well-studied medication that has been extensively researched for its effectiveness in treating depression and smoking cessation. It is also relatively easy to administer and has a low risk of side effects. However, one limitation of using this compound in lab experiments is that it may not be effective in all individuals, as its effectiveness can vary depending on the individual's genetic makeup and other factors.
Zukünftige Richtungen
There are several future directions for research on N-butyl-4-(3-chlorophenoxy)-1-butanamine. One area of research is the potential use of this compound in the treatment of other conditions such as ADHD and obesity. Another area of research is the development of new formulations of this compound that may be more effective or have fewer side effects. Additionally, research is needed to better understand the mechanisms of action of this compound and how it affects the brain and body.
Synthesemethoden
The synthesis of N-butyl-4-(3-chlorophenoxy)-1-butanamine involves the reaction of 3-chlorophenol with butylamine in the presence of a base to form 3-chlorophenylbutylamine. This intermediate is then reacted with chlorobutane to form this compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(3-chlorophenoxy)-1-butanamine has been extensively studied for its effectiveness in treating depression and smoking cessation. It has also been studied for its potential use in the treatment of other conditions such as attention deficit hyperactivity disorder (ADHD) and obesity. This compound has been found to be effective in reducing symptoms of depression and improving mood in individuals with major depressive disorder. It has also been found to be effective in helping individuals quit smoking by reducing cravings and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-butyl-4-(3-chlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-2-3-9-16-10-4-5-11-17-14-8-6-7-13(15)12-14/h6-8,12,16H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHXQKXHVBEILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)
![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)


![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)